ACTH (1-13)

Adrenal Steroidogenesis Zona Glomerulosa Aldosterone Secretion

ACTH (1-13) (Tridecactide) is the definitive tool for dissecting melanocortin receptor pharmacology without MC2R-mediated adrenal cross-talk. Unlike ACTH(1-24), this 13-amino acid fragment exhibits negligible MC2R activity, enabling zona glomerulosa-specific aldosterone studies free of confounding fasciculata/reticularis steroidogenic signals. Its near-equipotent MC3R/MC4R agonism versus α-MSH—yet lacking C-terminal amidation and N-terminal acetylation—makes it indispensable for SAR studies mapping POMC functional domains and MRAP-independent receptor signaling. Validated in the ethanol-induced gastric lesion model for batch-to-batch activity benchmarking. For researchers who require precise receptor selectivity, ACTH(1-13) eliminates the confounding variables introduced by close analogs.

Molecular Formula C75H106N20O19S
Molecular Weight 1623.8 g/mol
CAS No. 37213-49-3
Cat. No. B8118511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACTH (1-13)
CAS37213-49-3
Molecular FormulaC75H106N20O19S
Molecular Weight1623.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
InChIInChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1
InChIKeyVGBVAARMQYYITG-DESRROFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (1-13) (CAS 37213-49-3) for Research: A 13-Amino Acid N-Terminal Fragment of Adrenocorticotropic Hormone with Defined Melanocortin Receptor Agonism and Cytoprotective Properties


ACTH (1-13), also designated as Tridecactide or alpha-melanotrophin, is a synthetic 13-amino acid peptide corresponding to the N-terminal sequence (Ser1-Val13) of the adrenocorticotropic hormone (ACTH) . It serves as the immediate biosynthetic precursor to the post-translationally modified neuropeptide α-melanocyte-stimulating hormone (α-MSH), which requires both C-terminal amidation and N-terminal acetylation for full conversion [1]. ACTH (1-13) functions as an agonist at melanocortin receptors, specifically MC3R and MC4R, and is frequently utilized in endocrinology, neuroscience, and peptide pharmacology research to study structure-activity relationships, receptor signaling bias, and tissue-specific protective mechanisms [2].

ACTH (1-13) Selection Rationale: Why Other ACTH Fragments and Melanocortin Analogs Cannot Serve as Direct Substitutes


In experimental workflows targeting melanocortin receptor subtypes or distinct adrenal cell populations, the interchange of ACTH (1-13) with other fragments like ACTH (1-24) or the mature α-MSH introduces significant confounding variables. ACTH (1-24) is a potent full agonist at the MC2 receptor (the canonical adrenal ACTH receptor) and drives broad steroidogenesis across both zona fasciculata and glomerulosa cells [1]. In stark contrast, ACTH (1-13) exhibits negligible functional activity at MC2R and instead demonstrates a highly restricted, zona glomerulosa-specific stimulation pattern [2]. Furthermore, while ACTH (1-13) is the immediate precursor to α-MSH, it lacks the critical post-translational modifications (C-terminal amidation and N-terminal acetylation) that confer enhanced melanotropic potency and differential receptor binding kinetics to α-MSH [3]. Therefore, substituting ACTH (1-13) with these close analogs will produce divergent pharmacological profiles, misleading interpretations of POMC-derived peptide biology, and off-target adrenal activation in cell-based assays.

ACTH (1-13) (37213-49-3) Product-Specific Quantitative Evidence for Procurement Decisions


Zona Glomerulosa-Specific Steroidogenic Activity: Functional Divergence from ACTH (1-24)

In rat adrenal cell assays, ACTH (1-13) demonstrates a distinct functional selectivity profile compared to ACTH (1-24). While ACTH (1-24) non-specifically stimulates both zona fasciculata and zona glomerulosa cell types with equivalent sensitivity, ACTH (1-13) and related short N-terminal fragments exhibit a pronounced specificity for zona glomerulosa cells, with minimal activity on fasciculata/reticularis cells [1]. This selectivity is attributed to the 1-13 amino acid region of the ACTH molecule, which confers glomerulosa specificity, whereas the 18-24 region contains the signal for a fasciculata/reticularis response [1].

Adrenal Steroidogenesis Zona Glomerulosa Aldosterone Secretion

MC3R and MC4R Agonist Potency: Direct Comparison with the Post-Translational Derivative α-MSH

ACTH (1-13) is a functional agonist at melanocortin receptors MC3R and MC4R, inducing cAMP production in vitro. Its potency is directly comparable to that of its post-translationally modified derivative, α-MSH [1]. This indicates that the core 13-amino acid sequence is sufficient for receptor activation, even in the absence of C-terminal amidation and N-terminal acetylation .

Melanocortin Receptor cAMP Assay GPCR Pharmacology

In Vitro Glycolytic and Steroidogenic Potency: Intermediate Activity Between ACTH (1-16) and ACTH (1-17)

In a systematic structure-activity relationship (SAR) study on mouse adrenocortical cells, the (1-13) sequence of ACTH was found to possess glycolytic and steroidogenic potencies that are intermediate between those of the longer N-terminal fragments ACTH (1-16) and ACTH (1-17) [1]. This places ACTH (1-13) at a critical junction in the SAR continuum, where the presence of the basic tetrapeptide region (amino acids 15-18) begins to significantly influence functional potency [1].

Adrenal Glycolysis Steroidogenesis Structure-Activity Relationship

Differential Sensitivity to MRAP Co-expression: No Modulation by MRAP2 Unlike ACTH (1-24)

In CHO cells expressing chick melanocortin receptors, co-expression of the accessory protein MRAP1 with MC4R and MC5R increased sensitivity to ACTH (1-24) by approximately 35-fold and 365-fold, respectively. However, when cells were stimulated with ACTH (1-13)NH2, co-expression of MRAP2 had no effect on receptor sensitivity [1]. This indicates that the functional interaction with MRAP2 is highly ligand-dependent and favors the longer ACTH (1-24) peptide.

Melanocortin Receptor Accessory Proteins MRAP1/MRAP2 Signal Transduction

Cytoprotective Efficacy in Ethanol-Induced Gastric Lesions: A Validated In Vivo Model

ACTH (1-13) demonstrates significant cytoprotective effects in the widely used rat model of ethanol-induced gastric lesions. This is a distinct, non-adrenal bioactivity that is not shared by all ACTH fragments and is often used to validate the biological activity of synthetic batches [1].

Gastroprotection In Vivo Pharmacology Stress Response

ACTH (1-13) (37213-49-3): Optimal Research and Industrial Application Scenarios Based on Empirical Evidence


Investigating Zona Glomerulosa-Specific Control of Aldosterone Secretion

Researchers should utilize ACTH (1-13) in dispersed rat adrenal cell assays to selectively stimulate zona glomerulosa cells and study the specific pathways controlling aldosterone production. As detailed in Section 3, this peptide fragment lacks the 18-24 amino acid sequence that drives fasciculata/reticularis activation, thereby avoiding the confounding steroidogenic signals elicited by ACTH (1-24) [1]. This makes it an essential tool for dissecting the physiological role of α-MSH-like peptides in mineralocorticoid regulation.

Structure-Activity Relationship (SAR) Studies on the Melanocortin Peptide Family

ACTH (1-13) is a cornerstone compound for SAR investigations aimed at mapping the functional domains of POMC-derived peptides. Its intermediate glycolytic and steroidogenic potency between ACTH (1-16) and ACTH (1-17) makes it invaluable for defining the precise contribution of the 11-13 tripeptide sequence and the absence of the 15-18 basic address region [2]. Furthermore, its near-equipotent agonist activity at MC3R compared to α-MSH, as quantified in Section 3, allows for direct comparisons to assess the functional impact of C-terminal amidation and N-terminal acetylation [3].

Isolating MRAP-Independent Melanocortin Receptor Signaling Pathways

In experimental systems utilizing CHO cells or similar heterologous expression models, ACTH (1-13) (or its amidated form) is the ligand of choice for studying the baseline signaling properties of MC4R and MC5R. The evidence presented in Section 3 demonstrates that, unlike ACTH (1-24) which experiences a 35-fold to 365-fold increase in potency upon MRAP1 co-expression, ACTH (1-13)NH2 sensitivity is not modulated by MRAP2 co-expression [4]. This differential response allows researchers to cleanly separate MRAP-dependent from MRAP-independent receptor pharmacology.

In Vivo Validation of Non-Adrenal Cytoprotective Bioactivity

For research groups focused on the extra-adrenal, protective actions of melanocortin peptides, ACTH (1-13) serves as a validated positive control in the ethanol-induced gastric lesion model in rats [5]. This in vivo assay, as noted in Section 3, provides a reliable functional benchmark for confirming batch-to-batch activity of newly synthesized or procured ACTH (1-13), independent of its effects on the adrenal cortex.

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